Structural Differentiation: 2,3-Dione Oxidation State vs. Reduced 1-(2-Methylphenyl)piperazine (oMPP) – Impact on Pharmacophore and Target Engagement Profile
1-(2-Methylphenyl)piperazine-2,3-dione (C11H12N2O2, MW 204.22) differs from 1-(2-methylphenyl)piperazine (oMPP, C11H16N2, MW 176.26) by the presence of two carbonyl groups at positions 2 and 3 of the piperazine ring [1]. This oxidation fundamentally changes the ring from a flexible, basic hexahydropyrazine to a planar, non-basic 2,3-dioxopiperazine with distinct hydrogen-bond donor/acceptor topology. oMPP is a well-characterized SNDRA (serotonin-norepinephrine-dopamine releasing agent) with EC50 values of 175 nM (5-HT), 39.1 nM (NE), and 296–542 nM (DA) [1]. The 2,3-dione variant is not expected to retain monoamine-releasing activity due to loss of the basic amine required for SERT/NET/DAT substrate recognition, and is instead positioned within the piperazine-2,3-dione pharmacophore space explored in IL4I1 [2] and KRAS G12C [3] inhibitor patents.
| Evidence Dimension | Oxidation state and pharmacophoric class assignment |
|---|---|
| Target Compound Data | C11H12N2O2 (MW 204.22), two C=O groups, calculated logP ~0.8–1.2 (estimated), non-basic piperazine ring |
| Comparator Or Baseline | oMPP: C11H16N2 (MW 176.26), zero C=O groups, basic piperazine (pKa ~8–9), logP ~2.3; SNDRA EC50: 5-HT 175 nM, NE 39.1 nM, DA 296–542 nM |
| Quantified Difference | ΔMW = +27.96 Da (2 O atoms); predicted ΔlogP ≈ –1.0 to –1.5 units; complete loss of SNDRA pharmacophore; gain of dioxopiperazine H-bond acceptor topology |
| Conditions | Structural comparison based on reported chemical properties (Chemsrc, DBpedia) and pharmacophore class inference from patent literature |
Why This Matters
Researchers targeting monoamine transporters must use oMPP; researchers targeting IL4I1, KRAS G12C, or differentiation pathways must use the 2,3-dione variant—the two are pharmacologically non-interchangeable.
- [1] DBpedia / HandWiki. Ortho-Methylphenylpiperazine (oMPP). CAS 39512-51-1, C11H16N2, MW 176.26. SNDRA EC50 values: 5-HT 175 nM, NE 39.1 nM, DA 296–542 nM. View Source
- [2] Abdel-Magid, A. F. Inhibitors of Interleukin 4 Induced Protein 1 (IL4I1) as Potential Treatment for Cancer. ACS Med. Chem. Lett. 2023, 14 (2), 127–128. WO 2022/227015 A1. View Source
- [3] WO2022111527A1 – Piperazine-2,3-dione derivative and application thereof in medicine (KRAS G12C inhibitors). Priority date 2021-11-24. View Source
